

Structure-Activity Relationship of MLS1082: A Technical Guide

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Compound of Interest

Compound Name: MLS1082

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **MLS1082**, a novel pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor. **MLS1082** potentiates dopamine (DA) signaling, a therapeutic strategy for neurocognitive disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Core Compound and Mechanism of Action

MLS1082 is a positive allosteric modulator of the D1 dopamine receptor (D1R), meaning it enhances the receptor's response to its natural ligand, dopamine, without having intrinsic agonist activity on its own.^[1] It potentiates both G protein- and β -arrestin-mediated signaling pathways downstream of the D1R.^{[1][2]} Structural and mutagenesis studies have indicated that **MLS1082** binds to a pocket in the second intracellular loop (IL2) of the D1R.^{[1][3]} This binding site is distinct from that of another D1R PAM, MLS6585, suggesting multiple allosteric sites on the receptor.

Structure-Activity Relationship (SAR) Analysis

The SAR of **MLS1082** has been investigated through the synthesis and characterization of 24 analogs, focusing on modifications of the C-2 and N-3 positions of the pyrimidone core. These modifications have revealed key structural features that influence the potentiation of D1R

signaling. The most effective analogs demonstrated an approximately 8-fold amplification of dopamine-mediated D1R signaling.

Quantitative Data Summary

The following tables summarize the in vitro activity of **MLS1082** and its analogs on the D1 and D5 dopamine receptors. The data is presented as the fold change in dopamine's potency (EC50) and efficacy (Emax) in the presence of a 10 μ M concentration of the PAM.

Table 1: Structure-Activity Relationship of **MLS1082** Analogs at the Human D1 Dopamine Receptor

Compound	R1 (C-2 Position)	R2 (N-3 Position)	Dopamine Potency (EC50 Fold Shift)	Dopamine Efficacy (% Emax)
MLS1082 (1a)	Cyclohexyl	Phenyl	4.8	134
1b	Cyclopentyl	Phenyl	4.3	129
1c	Cyclobutyl	Phenyl	2.8	121
1d	Cyclopropyl	Phenyl	1.9	115
1e	Isopropyl	Phenyl	2.5	118
1f	tert-Butyl	Phenyl	1.5	110
2a	Cyclohexyl	4-Fluorophenyl	5.2	138
2b	Cyclohexyl	4-Chlorophenyl	5.5	140
2c	Cyclohexyl	4-Bromophenyl	5.8	142
2d	Cyclohexyl	4-Methylphenyl	4.5	131
2e	Cyclohexyl	4-Methoxyphenyl	3.9	127
3a	Phenyl	Phenyl	2.1	116
3b	4-Fluorophenyl	Phenyl	2.3	119

Data extracted from Luderman et al., 2021.

Table 2: Structure-Activity Relationship of **MLS1082** Analogs at the Human D5 Dopamine Receptor

Compound	R1 (C-2 Position)	R2 (N-3 Position)	Dopamine Potency (EC50 Fold Shift)	Dopamine Efficacy (% Emax)
MLS1082 (1a)	Cyclohexyl	Phenyl	3.5	125
1b	Cyclopentyl	Phenyl	3.1	121
2a	Cyclohexyl	4-Fluorophenyl	3.8	128
2c	Cyclohexyl	4-Bromophenyl	4.2	133

Data extracted from Luderman et al., 2021.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of **MLS1082**.

Synthesis of MLS1082 Analogs

A late-stage diversification strategy was employed to synthesize the 24 analogs of **MLS1082**, allowing for the independent replacement of the pendant groups at the C-2 and N-3 positions of the pyrimidone ring. The key steps involved the acylation of a quinolinone intermediate to provide a penultimate precursor, followed by cyclization to yield the target analogs. A copper-mediated nitrile to amide conversion was a critical reaction in the synthetic route.

D1 and D5 Receptor Signaling Assays (cAMP Accumulation)

HEK293 cells stably expressing the human D1 or D5 dopamine receptor were used. Cells were plated in 384-well plates and incubated overnight. The following day, the media was replaced with a stimulation buffer containing a phosphodiesterase inhibitor. The cells were then treated with varying concentrations of dopamine in the presence or absence of a fixed concentration (10 μ M) of the **MLS1082** analog. Following incubation, the level of intracellular cyclic adenosine

monophosphate (cAMP) was measured using a commercially available assay kit. Data were normalized to the maximal response of a standard D1R agonist.

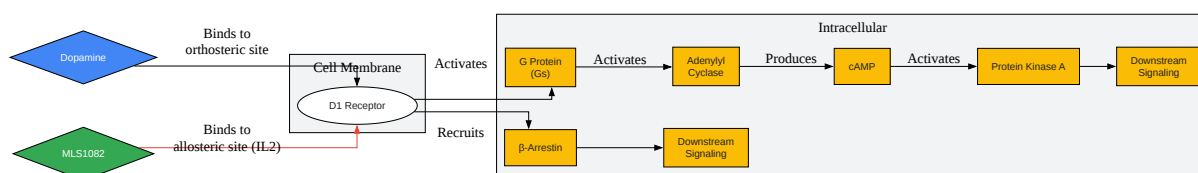
β -Arrestin Recruitment Assay

A PathHunter β -arrestin recruitment assay was utilized. This assay employs a cell line co-expressing the D1 receptor fused to a fragment of β -galactosidase and β -arrestin fused to the complementary fragment. Upon agonist-induced receptor activation and subsequent β -arrestin recruitment, the two fragments of β -galactosidase come into proximity, forming an active enzyme. The enzyme activity, which is proportional to β -arrestin recruitment, is measured using a chemiluminescent substrate. Cells were treated with dopamine and the **MLS1082** analogs in a similar manner to the cAMP assay.

Visualizations

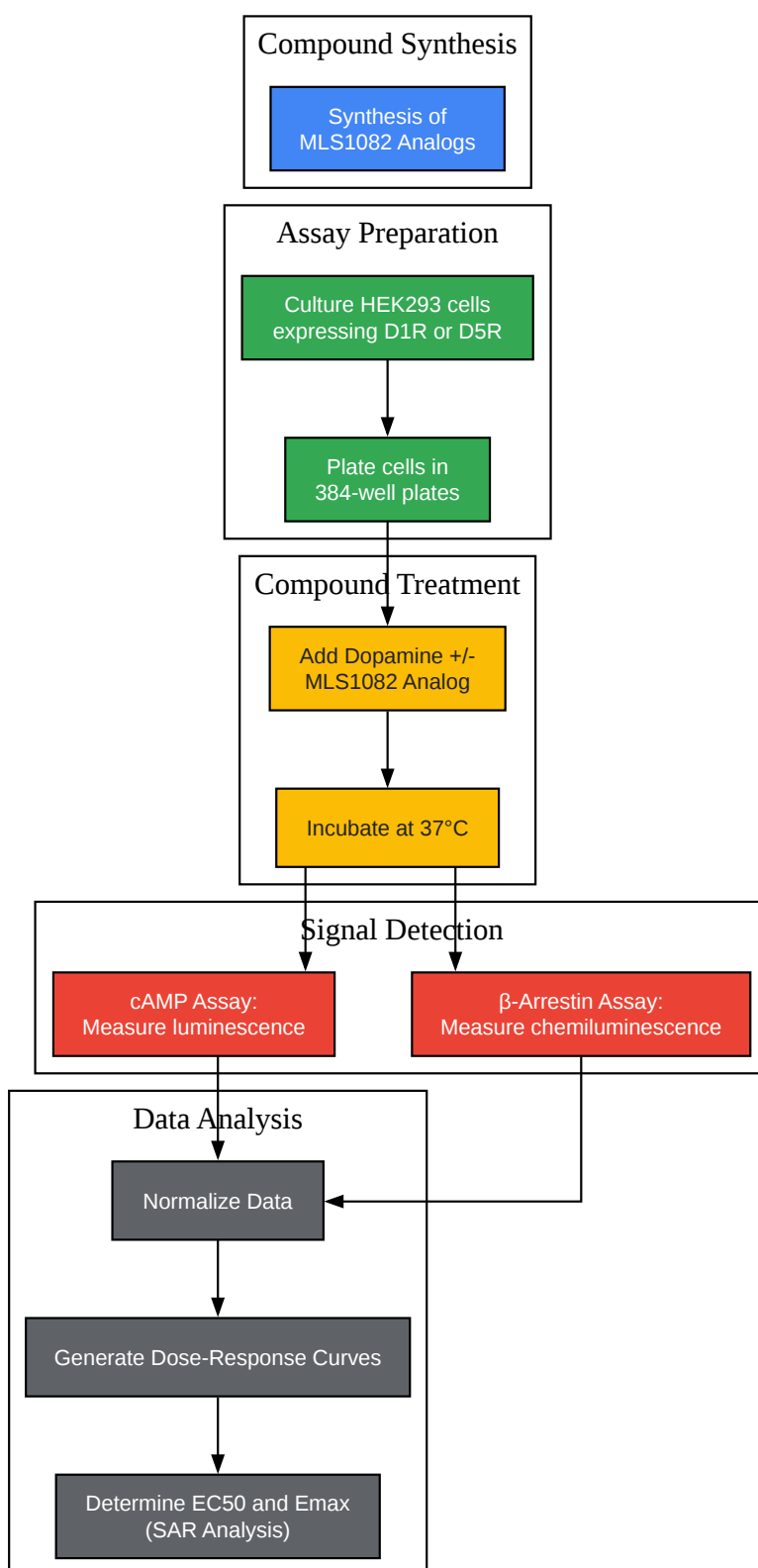
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by **MLS1082** and the general workflow of the experimental assays used to characterize its activity.



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Caption: D1 Receptor Signaling Pathway Modulated by **MLS1082**.



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Caption: General Experimental Workflow for SAR Analysis.

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